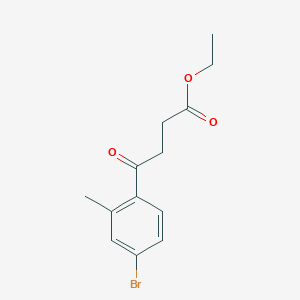

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The bromo and methyl groups on the phenyl ring and the ethyl ester group suggest that this compound might be used in organic synthesis .

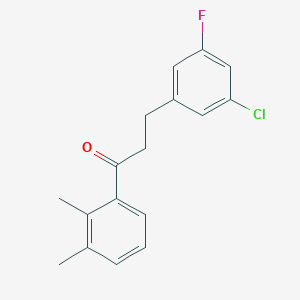

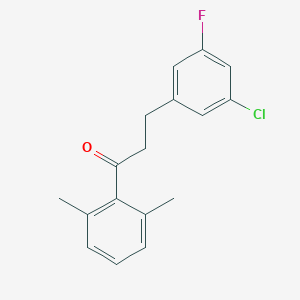

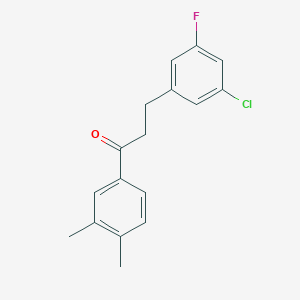

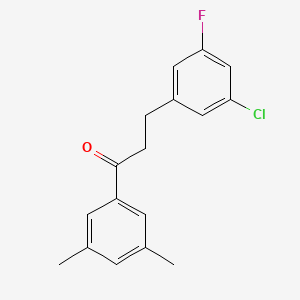

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a phenyl ring (a hexagonal ring of carbon atoms) with a bromo and methyl substituents, and an ester functional group attached to the phenyl ring .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the molecular structure. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and they are often liquids at room temperature .科学研究应用

Anti-HIV Activities

Ethyl 2-alkyl-4-aryl-3-oxobutyrates, a class of compounds to which Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate belongs, have been utilized in the synthesis of potent anti-HIV agents. Specifically, they were synthesized from arylacetonitriles and 2-bromo esters, and further processed into 5-alkyl-6-(arylmethyl)uracils. These uracils showed high potency against HIV-1, indicating the compound's potential in antiviral medication development (Danel et al., 1996).

Anticancer Agent Synthesis

The compound has been instrumental in synthesizing derivatives with potential anticancer activities. For instance, it was used in the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles. These compounds, through bromination and cyclization processes, yielded 4-hydroxpyrazoles, showcasing a pathway to developing novel anticancer drugs (Soliman & Shafik, 1975).

Enantioselective Hydrogenation

The compound has also found applications in enantioselective hydrogenation processes. It was used in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, demonstrating a high level of asymmetric induction and showcasing its utility in producing optically active intermediates for pharmaceuticals (Starodubtseva et al., 2004).

Biosynthesis in Wine Aromas

Ethyl 4-oxobutyrate, a related compound, was used in studies to understand the biosynthesis of certain gamma-substituted-gamma-butyrolactones present in film sherries. The compound's reaction with S. fermentati in simulated sherry conditions confirmed pathways for their formation, indicating its role in flavor and aroma development in beverages (Fagan et al., 1981).

Antibacterial and Antimicrobial Activities

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. Compounds derived from it showed significant inhibitory effects against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Kucukguzel et al., 1999).

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUMKOTZKHZVHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645698 |

Source

|

| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate | |

CAS RN |

898776-92-6 |

Source

|

| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。